N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using cyclobutyl halides.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving amines and diketones.
Coupling of the Triazole and Pyrrole Rings: The final step involves coupling the triazole and pyrrole rings through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions may target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Pyrrole oxides.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted triazole and pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole moiety.
Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyrrole Derivatives: Compounds with similar pyrrole rings.
Uniqueness
The uniqueness of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” lies in its specific combination of the triazole and pyrrole rings, along with the cyclobutyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H19N5O/c1-9-6-7-10(2)19(9)8-12(20)15-14-16-13(17-18-14)11-4-3-5-11/h6-7,11H,3-5,8H2,1-2H3,(H2,15,16,17,18,20) |
InChI Key |
HVXNRLYRCPWZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=NNC(=N2)C3CCC3)C |
Origin of Product |
United States |
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